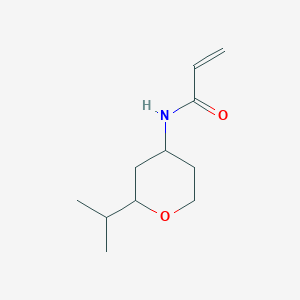

N-(2-Propan-2-yloxan-4-yl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-propan-2-yloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-4-11(13)12-9-5-6-14-10(7-9)8(2)3/h4,8-10H,1,5-7H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWCUQDZYJIZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCO1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 2 Propan 2 Yloxan 4 Yl Prop 2 Enamide

Convergent and Linear Synthesis Pathways for the Amide Core

Acylation of Amines with Acryloyl Halides and Anhydrides

A primary and direct method for the synthesis of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide is the acylation of the corresponding 2-Propan-2-yloxan-4-yl amine with an activated acrylic acid derivative, such as acryloyl chloride. This type of reaction, often referred to as the Schotten-Baumann reaction, is a widely used and effective method for forming amide bonds. wikipedia.org The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acryloyl halide, leading to the formation of the amide and a hydrohalic acid byproduct. wikipedia.org

To drive the reaction to completion and neutralize the acid byproduct, a base is typically added. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions. Common bases include tertiary amines like triethylamine (B128534) or aqueous bases such as sodium hydroxide (B78521). The reaction is often carried out in a two-phase solvent system, consisting of water and an organic solvent, to sequester the product in the organic phase. wikipedia.org

| Reagent | Base | Solvent System | Key Features |

| Acryloyl Chloride | Triethylamine | Dichloromethane | Anhydrous conditions, suitable for sensitive substrates. |

| Acryloyl Chloride | Sodium Hydroxide | Water/Organic (e.g., Dichloromethane) | Biphasic system, classic Schotten-Baumann conditions. wikipedia.org |

| Acrylic Anhydride | Pyridine | Acetonitrile | Can be used as an alternative to the more reactive acryloyl chloride. |

Coupling Reactions Utilizing Carbodiimides and Other Activating Agents

An alternative to the use of highly reactive acryloyl halides is the direct coupling of acrylic acid with the 2-Propan-2-yloxan-4-yl amine using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed for this purpose. These reagents activate the carboxylic acid group of acrylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, resulting in the formation of the desired amide bond.

To enhance the efficiency of the coupling reaction and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxysuccinimide (NHS) are often included. These additives can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization (if chiral centers are present) and other side reactions.

| Coupling Agent | Additive | Solvent | Key Features |

| DCC | HOBt | Dichloromethane/DMF | Forms a urea (B33335) byproduct that is largely insoluble in many organic solvents. |

| EDC | NHS | Water/Organic or Organic | Water-soluble carbodiimide, allowing for easier purification. |

| T3P® (Propylphosphonic Anhydride) | Pyridine | Ethyl Acetate | High-yielding, with easily removable byproducts. |

Stereocontrolled Synthesis of the 2-Propan-2-yloxan-4-yl Precursor

Asymmetric Synthesis Approaches for Chiral Oxane Derivatives

Asymmetric synthesis provides a powerful tool for establishing the desired stereochemistry in the oxane precursor. One potential approach involves the use of a chiral pool starting material, such as a carbohydrate, which already possesses defined stereocenters that can be elaborated to form the target oxane ring.

Alternatively, asymmetric catalysis can be employed to introduce chirality. For instance, an asymmetric dihydroxylation of a suitable unsaturated precursor could establish two of the required stereocenters, which can then be further manipulated to form the oxane ring. Chiral catalysts, such as those based on osmium with chiral ligands, are well-established for such transformations. nih.gov

Diastereoselective Routes for Oxane Ring Construction

The construction of the oxane ring itself can be achieved through various diastereoselective cyclization reactions. Intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a suitable leaving group within the same molecule, is a classic method for forming cyclic ethers. magtech.com.cn The stereochemistry of the starting material will dictate the stereochemical outcome of the cyclization.

Another powerful strategy is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.orgresearchgate.netthieme-connect.com This reaction proceeds through a carbocationic intermediate and can be highly diastereoselective, with the stereochemical outcome influenced by the geometry of the starting homoallylic alcohol and the reaction conditions. Indium trichloride (B1173362) has been shown to be an effective catalyst for such cyclizations, leading to polysubstituted tetrahydropyrans with excellent diastereoselectivities. nih.gov

A plausible synthetic route to a key intermediate, 2-isopropyltetrahydropyran-4-one, has been reported. researchgate.netosi.lv This ketone can then be further functionalized to introduce the amino group at the 4-position, for example, through reductive amination. The reaction of the ketone with an amine or ammonia, followed by reduction of the resulting imine or enamine, would yield the desired 4-amino-2-isopropyloxane. The choice of reducing agent can influence the diastereoselectivity of this step.

| Cyclization Method | Key Features | Stereocontrol |

| Intramolecular Williamson Ether Synthesis | Formation of a C-O bond via SN2 reaction. | Dependent on the stereochemistry of the acyclic precursor. magtech.com.cn |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | High diastereoselectivity, influenced by substrate geometry and catalyst. nih.govorganic-chemistry.orgresearchgate.netthieme-connect.com |

| Intramolecular Hydroalkoxylation | Atom-economical acid-catalyzed cyclization of alkenyl alcohols. | Can be highly stereoselective, particularly with silyl-substituted precursors. researchgate.netmdpi.com |

Reaction Optimization and Process Intensification for Scalable Synthesis

For the large-scale production of this compound, optimization of the reaction conditions and implementation of process intensification strategies are crucial. pharmafeatures.compharmasalmanac.comcetjournal.itcetjournal.itnih.gov The goal is to maximize yield, purity, and throughput while minimizing cost, waste, and environmental impact.

Reaction optimization for the amide bond formation step would involve a systematic study of parameters such as reaction temperature, concentration of reactants, choice of base and solvent, and the rate of addition of reagents. atlantis-press.comatlantis-press.com For the Schotten-Baumann reaction, controlling the pH and temperature is critical to prevent hydrolysis of the acryloyl chloride and to minimize side reactions. cam.ac.ukorganic-chemistry.org

Process intensification can be achieved by transitioning from traditional batch processing to continuous flow chemistry. pharmasalmanac.com Flow reactors offer significant advantages, including enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety, particularly for highly exothermic reactions. pharmasalmanac.com The synthesis of active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of continuous manufacturing processes. pharmafeatures.comcetjournal.itcetjournal.itnih.gov A continuous flow setup for the amidation step could involve pumping streams of the 2-Propan-2-yloxan-4-yl amine and acryloyl chloride, along with a base, through a static mixer or a heated tube reactor, allowing for rapid and efficient amide bond formation.

| Parameter | Optimization Strategy | Impact on Synthesis |

| Temperature | Screening for optimal temperature to balance reaction rate and side reactions. | Affects reaction kinetics and selectivity. |

| Reactant Concentration | Adjusting concentrations to maximize reaction rate and minimize byproduct formation. | Influences reaction order and efficiency. |

| Solvent | Selection of a solvent that provides good solubility for all reactants and facilitates product isolation. | Can affect reaction rate and selectivity. |

| Base | Choice of an appropriate base to effectively neutralize acid byproducts without promoting side reactions. | Crucial for driving the reaction to completion. |

| Process Mode | Transition from batch to continuous flow processing. | Improves heat and mass transfer, safety, and scalability. pharmasalmanac.com |

A comprehensive search of scientific literature and chemical databases has revealed no specific information on the synthesis of the compound This compound .

Due to the absence of published research, patents, or technical documentation detailing the synthetic routes for this specific molecule, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The necessary experimental data regarding solvent selection, the effects of temperature and pressure, catalyst loading, or advanced purification techniques for this compound are not available in the public domain.

Therefore, the generation of an article with the specified sections and subsections containing thorough and factual research findings cannot be fulfilled at this time. Any attempt to do so would involve speculation and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Chromatographic Characterization of N 2 Propan 2 Yloxan 4 Yl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment.

¹H NMR: This experiment would identify all unique proton environments in N-(2-Propan-2-yloxan-4-yl)prop-2-enamide. The chemical shift of each proton signal would indicate its electronic environment. For instance, protons of the prop-2-enamide group would be expected in the olefinic region, while protons on the yloxan ring and the propan-2-yl group would appear in the aliphatic region. Integration of the signals would provide the ratio of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity.

¹³C NMR: This experiment would identify all unique carbon environments. The chemical shifts would differentiate between sp²-hybridized carbons of the amide and alkene groups and sp³-hybridized carbons of the yloxan and propan-2-yl moieties.

A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Amide N-H | ||

| Alkene CH= | ||

| Alkene =CH₂ | ||

| Yloxan CH-N | ||

| Yloxan CH₂ | ||

| Yloxan CH-O | ||

| Propan-2-yl CH | ||

| Propan-2-yl CH₃ | ||

| Amide C=O |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the protons on the yloxan ring and the protons of the prop-2-enamide group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the one-dimensional spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the yloxan ring and the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

ESI: This soft ionization technique would be suitable for analyzing this compound by generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for an accurate determination of the molecular weight.

MALDI: While more commonly used for larger molecules, MALDI could also be employed. The choice between ESI and MALDI would depend on the specific properties of the compound.

Fragmentation Pathway Analysis

By inducing fragmentation of the parent ion within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be obtained. Analyzing these fragments would provide valuable structural information, confirming the presence of the prop-2-enamide and the propan-2-yloxan moieties.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, characteristic vibrational bands would be expected for:

N-H stretch: of the amide group.

C=O stretch: of the amide carbonyl group.

C=C stretch: of the alkene group.

C-N stretch: of the amide and the yloxan ring.

C-O stretch: of the ether linkage in the yloxan ring.

C-H stretches and bends: for the aliphatic and olefinic protons.

A hypothetical data table for the expected vibrational frequencies is presented below.

| Functional Group | Hypothetical Vibrational Frequency (cm⁻¹) |

| N-H Stretch | |

| C=O Stretch (Amide I) | |

| N-H Bend (Amide II) | |

| C=C Stretch | |

| C-O-C Stretch |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For a hypothetical analysis of this compound, one would expect to observe characteristic absorption bands corresponding to its amide, ether, and alkene functionalities.

Expected Characteristic FT-IR Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3350-3250 | Stretching |

| C=O (Amide I) | 1680-1630 | Stretching |

| N-H (Amide II) | 1570-1515 | Bending |

| C=C (Alkene) | 1680-1620 | Stretching |

| C-O-C (Ether) | 1150-1085 | Asymmetric Stretching |

| C-N (Amide) | 1400-1200 | Stretching |

Note: This table represents generalized expected values for the functional groups present in the molecule and is not based on experimental data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In a hypothetical Raman spectrum of this compound, the C=C double bond of the prop-2-enamide group would likely exhibit a strong signal.

Expected Characteristic Raman Shifts:

| Functional Group | Expected Raman Shift (cm⁻¹) |

| C=C (Alkene) | 1680-1620 |

| C=O (Amide) | 1680-1630 |

| C-C (Aliphatic) | 1200-800 |

Note: This table represents generalized expected values and is not based on experimental data for this compound.

Chromatographic Analysis for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a primary method for assessing the purity of a non-volatile compound like this compound and for its quantification. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector, as the amide and acrylamide (B121943) groups contain chromophores.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and is not based on validated experimental data for this compound.

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is generally not the primary method for the analysis of a relatively high molecular weight and polar compound like this compound due to its expected low volatility. However, GC could be employed to analyze for the presence of volatile impurities or residual solvents from its synthesis. This would typically involve a headspace GC technique.

Mechanistic Organic Chemistry and Reactivity of N 2 Propan 2 Yloxan 4 Yl Prop 2 Enamide

Exploration of the Acrylamide (B121943) Moiety's Electrophilic Reactivity

The acrylamide moiety is a key functional group that dictates a significant portion of the reactivity of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide. This group is characterized by a carbon-carbon double bond conjugated with a carbonyl group, which renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The primary mode of reaction for the acrylamide moiety is nucleophilic addition, often referred to as aza-Michael addition. In this reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the double bond.

A variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product.

The rate and success of the nucleophilic addition are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the acrylamide. For instance, soft nucleophiles like thiols are generally very effective in reacting with the soft electrophilic β-carbon of the acrylamide.

While no specific studies on the nucleophilic addition reactions of this compound have been found in the reviewed literature, the general reactivity of N-substituted acrylamides suggests that it would readily undergo such reactions. The steric bulk of the N-substituent, the 2-Propan-2-yloxan-4-yl group, may influence the rate of reaction but is unlikely to prevent it entirely.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary or Secondary Amine | β-Amino amide | Polar solvent, often at room temperature or with mild heating |

| Thiol | β-Thioether amide | Often base-catalyzed, in a variety of solvents |

| Grignard Reagent | β-Alkylated amide | Anhydrous ether solvent, low temperatures |

Stereoselectivity in Addition Reactions to the Double Bond

There is no available research data in the public domain regarding the stereoselectivity in addition reactions to the double bond of this compound. The stereochemical outcome of such reactions would be influenced by the chiral centers present in the 2-Propan-2-yloxan-4-yl group and the reaction conditions, but specific studies are lacking.

Chemical Transformations of the N-Substituent: The 2-Propan-2-yloxan-4-yl Group

No information has been found in the public scientific literature concerning the chemical transformations of the 2-Propan-2-yloxan-4-yl group in the context of the molecule this compound.

Ring-Opening Reactions of the Oxane Moiety

There are no available scientific reports detailing the ring-opening reactions of the oxane moiety within this compound. The stability of the tetrahydropyran (B127337) ring is generally high, but it can be susceptible to opening under strong acidic conditions, particularly if the 2-isopropoxy group can act as a leaving group after protonation. However, specific experimental data for this compound is not available.

Functional Group Interconversions on the Isopropyl Group

No published studies were found that describe functional group interconversions on the isopropyl group of this compound. Such transformations would likely require harsh conditions that could also affect other functional groups in the molecule.

Stability and Degradation Pathways Under Various Chemical Conditions

Specific data on the stability and degradation pathways of this compound under various chemical conditions (e.g., acidic, basic, oxidative, reductive) are not available in the current scientific literature. Generally, acrylamides can undergo hydrolysis of the amide bond under strong acidic or basic conditions, and the ether linkage in the N-substituent may be susceptible to cleavage under strongly acidic conditions. However, without experimental data, these are only general predictions.

Hydrolytic Stability of the Amide Bond

The amide bond is generally characterized by its significant resonance stabilization, which imparts considerable stability towards hydrolysis compared to esters. However, the hydrolytic cleavage of the amide bond in this compound to yield prop-2-enoic acid and 2-(propan-2-yloxy)oxan-4-amine can be catalyzed under both acidic and basic conditions.

Under acidic conditions, the hydrolysis is initiated by the protonation of the amide oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The rate of hydrolysis is dependent on pH and temperature. Generally, N-substituted amides exhibit different hydrolysis rates depending on the nature of the substituent. researchgate.net For instance, the hydrolytic stability of N-substituted acrylamides is influenced by both inductive and steric effects of the N-substituent. While specific kinetic data for this compound is not available, studies on related N-substituted acrylamides suggest that the bulky 2-isopropoxy-tetrahydropyran group may sterically hinder the approach of the nucleophile, thereby affecting the hydrolysis rate. researchgate.net

Furthermore, the tetrahydropyran ring itself, being a cyclic ether, is susceptible to cleavage under strongly acidic conditions, which can complicate the hydrolysis of the amide bond. organic-chemistry.orgyoutube.com The acetal-like linkage of the isopropoxy group at the 2-position of the oxane ring is particularly acid-labile. thieme-connect.de

Table 1: Predicted pH-Dependent Hydrolytic Behavior of this compound

| Condition | Expected Major Reaction | Relative Rate | Products |

| Strong Acid (e.g., pH < 2) | Cleavage of the isopropoxy group and potential ring opening of the tetrahydropyran, followed by amide hydrolysis. | Fast | Prop-2-enoic acid, various degradation products of the tetrahydropyran ring, and propan-2-ol. |

| Mild Acid (e.g., pH 3-6) | Slow hydrolysis of the amide bond. | Slow | Prop-2-enoic acid and 2-(propan-2-yloxy)oxan-4-amine. |

| Neutral (pH 7) | Very slow hydrolysis. | Very Slow | Prop-2-enoic acid and 2-(propan-2-yloxy)oxan-4-amine. |

| Mild Base (e.g., pH 8-10) | Slow hydrolysis of the amide bond. | Slow | Prop-2-enoate and 2-(propan-2-yloxy)oxan-4-amine. |

| Strong Base (e.g., pH > 11) | Hydrolysis of the amide bond. | Moderate to Fast | Prop-2-enoate and 2-(propan-2-yloxy)oxan-4-amine. |

Oxidative and Reductive Transformations

Oxidative Transformations

The acrylamide moiety and the tetrahydropyran ring are both susceptible to oxidative transformations. The carbon-carbon double bond of the acrylamide can undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate, leading to the formation of smaller carboxylic acids and amides. Epoxidation of the double bond can also occur with peroxy acids.

The tetrahydropyran ring, being an ether, can be subject to oxidative cleavage. For instance, fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of cyclic ethers like tetrahydrofuran. nih.gov Strong chemical oxidants can also lead to the opening of the tetrahydropyran ring.

Reductive Transformations

The primary sites for reduction in this compound are the carbon-carbon double bond and the amide carbonyl group.

Catalytic hydrogenation (e.g., using H₂/Pd-C) would be expected to reduce the acrylamide double bond to a saturated propionamide (B166681) derivative. Under certain conditions, particularly with palladium on carbon catalysts that may contain acidic residues, cleavage of the acid-labile tetrahydropyranyl ether protecting group can occur. researchgate.net

The reduction of the amide carbonyl group is more challenging and typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). acs.org This would convert the amide into a secondary amine, yielding N-(2-(propan-2-yloxy)oxan-4-yl)prop-2-en-1-amine. It is important to note that LiAlH₄ can also reduce other functional groups if present. Sodium borohydride (B1222165) is generally not reactive enough to reduce amides. acs.org

Table 2: Predicted Products of Oxidative and Reductive Transformations

| Reagent(s) | Transformation | Predicted Major Product(s) |

| O₃, then Zn/H₂O | Oxidative Cleavage | N-(2-(propan-2-yloxy)oxan-4-yl)formamide and formaldehyde |

| m-CPBA | Epoxidation | N-(2-(propan-2-yloxy)oxan-4-yl)oxirane-2-carboxamide |

| H₂/Pd-C | Reduction of C=C bond | N-(2-(propan-2-yloxy)oxan-4-yl)propanamide |

| LiAlH₄, then H₂O | Reduction of Amide | N-(2-(propan-2-yloxy)oxan-4-yl)prop-2-en-1-amine |

Reaction Kinetics and Thermodynamics for Mechanistic Insights

While specific kinetic and thermodynamic parameters for reactions involving this compound are not documented, insights can be drawn from studies on analogous systems.

The hydrolysis of N-substituted amides has been shown to be influenced by the electronic and steric nature of the substituent on the nitrogen atom. researchgate.net For the hydrolysis of polyacrylamide, thermodynamic parameters such as activation energy (Ea) and entropy changes (ΔS) have been determined, providing a basis for understanding the feasibility and mechanism of the reaction under different conditions. nih.gov For example, the aerobic biodegradation of hydrolyzed polyacrylamide has an activation energy of 48.9897 kJ·mol⁻¹. nih.gov

The kinetics of hydrolysis for N-substituted methacrylamides have been correlated with the inductive and steric constants of the N-substituents using the Taft equation. researchgate.net This suggests that a quantitative structure-activity relationship could potentially be developed for the hydrolysis of a series of related N-substituted acrylamides.

Polymerization Characteristics and Polymer Science of N 2 Propan 2 Yloxan 4 Yl Prop 2 Enamide

Architecture-Property Relationships in Poly(N-(2-Propan-2-yloxan-4-yl)prop-2-enamide)

Additionally, no data tables or a list of compound names can be provided due to the absence of information on the primary subject compound.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found on the chemical compound this compound or its polymerization characteristics.

Extensive searches were conducted to locate information regarding the synthesis, polymerization, and polymer properties of this compound. These inquiries aimed to gather data for molecular weight and polydispersity analysis, spectroscopic and thermal characterization, and morphological studies of its corresponding polymer. Additionally, searches were performed to identify any responsive polymer systems derived from this monomer, including its potential thermoresponsive, pH-responsive, solvochromic properties, and its use in stimuli-responsive gels and hydrogels.

The absence of any specific findings suggests that this compound may be a novel compound that has not yet been synthesized or characterized in the public domain. It is also possible that the compound is known by a different chemical name that is not readily apparent from its systematic nomenclature.

Consequently, it is not possible to provide a detailed, data-driven article on the "" as requested. The creation of such an article would require speculative information, which would not be scientifically accurate or valid.

Should further information or an alternative name for this compound become available, a renewed search and subsequent article generation can be attempted.

Theoretical and Computational Chemistry Studies of N 2 Propan 2 Yloxan 4 Yl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its properties. These methods, grounded in the principles of quantum mechanics, provide a lens through which the subatomic world of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide could be explored.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that has proven to be a versatile tool for studying a broad range of chemical systems. Its application to this compound would involve calculating the electron density to determine the molecule's ground-state energy and other electronic properties. DFT studies on related amide-containing compounds have successfully elucidated geometric parameters, vibrational frequencies, and thermochemical data. For instance, studies on other propanamide derivatives have utilized DFT to optimize molecular geometries and compare calculated spectroscopic data with experimental results, providing a high degree of accuracy.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations could provide benchmark data for its electronic structure, bond energies, and reaction energetics. Research on similar heterocyclic compounds has demonstrated the power of ab initio methods in refining the understanding of their fundamental molecular characteristics.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. An analysis of the HOMO-LUMO energy gap for this compound would offer insights into its kinetic stability and chemical reactivity. Lower energy gaps typically suggest higher reactivity. Furthermore, reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, could be calculated to predict the molecule's behavior in chemical reactions. Studies on various organic amides have shown that FMO analysis is instrumental in identifying the most probable sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound would allow for the exploration of its conformational landscape, identifying the most stable arrangements of its atoms in three-dimensional space. This is particularly important for a molecule with flexible components like the propan-2-yloxy and prop-2-enamide groups. Additionally, MD simulations could be used to study its interactions with other molecules, such as solvents or biological macromolecules, by simulating the forces and movements of the atoms involved.

Reaction Pathway Analysis and Transition State Elucidation

Understanding how a molecule participates in chemical reactions is a key area of computational chemistry. For this compound, this would involve mapping out the potential energy surface for a given reaction to identify the most likely reaction pathways. This analysis includes locating and characterizing the transition states, which are the high-energy intermediates that connect reactants to products. By calculating the activation energies associated with these transition states, researchers can predict the kinetics of a reaction. Such studies are invaluable for understanding reaction mechanisms and designing new synthetic routes.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate predicted spectra for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. For this compound, calculating these spectra would provide a theoretical fingerprint of the molecule. These predicted spectra could then be compared with experimentally obtained data, serving as a powerful tool for structural confirmation and a validation of the computational methods employed. In the absence of experimental data, these predictions can guide future experimental work.

No Theoretical and Computational Chemistry Studies Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical or computational chemistry studies focused on the compound this compound. This indicates that the computational design of novel derivatives with tailored properties for this specific molecule has not been publicly documented.

The chemical name "this compound" presents some ambiguity. The term "yloxan" is not a standard chemical nomenclature. It is possible that this is a typographical error for "oxan," which is a standard name for tetrahydropyran (B127337). Even with this potential correction to "N-(2-isopropoxy-oxan-4-yl)prop-2-enamide," no specific computational studies were identified.

While general computational methods for designing novel acrylamide (B121943) derivatives exist, their application to this particular compound is not available in the current body of scientific literature. These methods often involve techniques such as:

Quantum Chemical Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Docking: To predict the binding affinity and interaction of the molecule with biological targets.

Molecular Dynamics Simulations: To study the dynamic behavior and conformational changes of the molecule over time.

Without any existing research on this compound, it is not possible to provide detailed research findings or data tables related to the computational design of its novel derivatives. Such an endeavor would require initiating a new computational chemistry research project on this specific compound.

Advanced Materials Applications Research Based on N 2 Propan 2 Yloxan 4 Yl Prop 2 Enamide

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecular imprinting is a powerful technique for creating synthetic polymers with recognition sites tailor-made for a specific target molecule. nih.gov These materials, often called "artificial antibodies," are valued for their high selectivity, stability, and cost-effectiveness compared to their biological counterparts. nih.govnih.gov The performance of a Molecularly Imprinted Polymer (MIP) is critically dependent on the choice of the functional monomer, which forms a complex with the template molecule prior to polymerization. mdpi.com

The rational design of MIPs involves selecting a functional monomer that can form strong and specific interactions with the template molecule. mdpi.comnih.gov The structure of N-(2-Propan-2-yloxan-4-yl)prop-2-enamide is particularly well-suited for this purpose due to the synergistic effects of its distinct functional groups.

Amide Group: The secondary amide linkage is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong, directional hydrogen bonding interactions with a wide variety of template molecules containing complementary functional groups, such as carboxylic acids, amines, and hydroxyls. mdpi.com Acrylamide-based monomers are frequently used in MIPs for their ability to form stable pre-polymerization complexes, which is essential for creating well-defined binding cavities. mdpi.com

Oxan Ring: The cyclic ether (oxane) introduces additional hydrogen bond accepting sites (the ether oxygen), further enhancing the potential for interaction with proton-donating groups on a template. The polarity of the ether group also influences the solubility of the monomer in various porogens (solvents used during polymerization), which is a critical parameter for controlling the morphology and porosity of the final polymer.

Isopropoxy Group: The presence of the isopropoxy group adds a hydrophobic character to the monomer. This allows for the establishment of non-specific, hydrophobic interactions with non-polar regions of a template molecule. This dual nature—combining hydrophilic (amide, ether) and hydrophobic (isopropyl) elements—makes the monomer exceptionally versatile, enabling the imprinting of complex molecules through a combination of hydrogen bonding and hydrophobic interactions.

Computational modeling and experimental studies, such as spectroscopic titrations, are often employed to confirm the formation and stability of the template-monomer complex, guiding the selection of the optimal monomer for a given target. mdpi.comresearchgate.net The combination of functional groups in this compound suggests its potential for creating highly selective MIPs for a diverse range of analytes.

The synthesis of MIPs is a multi-parameter process where the fabrication strategy significantly impacts the ultimate performance of the polymer. Several polymerization techniques can be employed to prepare MIPs from this compound.

Polymerization Methods:

Bulk Polymerization: This traditional method involves polymerizing the functional monomer, template, and a high concentration of cross-linker, resulting in a monolithic polymer block that is subsequently ground and sieved. While simple, it often produces irregularly shaped particles with some binding sites buried within the polymer matrix. nih.gov

Precipitation Polymerization: This technique yields uniform, spherical micro- or nanoparticles. The polymerization is carried out in a solvent that dissolves the monomers but not the resulting polymer, causing the MIP particles to precipitate as they form. This method generally results in more accessible binding sites.

Suspension Polymerization: Used to produce larger spherical beads, this method involves dispersing the monomer phase in an immiscible continuous phase (e.g., oil-in-water), with polymerization occurring within the droplets. researchgate.net

Optimization of Imprinting: The efficiency of molecular imprinting is influenced by several key variables that must be carefully optimized:

Template:Monomer:Cross-linker Ratio: The molar ratio of these components is crucial. A sufficient amount of functional monomer is needed to form stable complexes with the template, while the cross-linker provides the necessary mechanical stability and fixes the functional monomers in place around the template.

Porogen Selection: The choice of solvent (porogen) affects the strength of non-covalent interactions in the pre-polymerization complex and determines the porous structure of the final MIP.

Initiation Method: Polymerization can be initiated thermally or photochemically (UV radiation). UV polymerization at low temperatures is often preferred as it can better preserve the weak non-covalent interactions within the template-monomer complex.

An example of a typical optimization process for MIP synthesis is detailed in the table below, showing how different parameters can be varied to achieve the best performance.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Optimization |

| Polymerization Method | Bulk | Precipitation | Suspension | To control particle size, shape, and accessibility of binding sites. |

| Template:Monomer Ratio | 1:2 | 1:4 | 1:6 | To ensure sufficient complexation without excessive non-specific binding. |

| Cross-linker | EGDMA | TMPTMA | DVB | To modulate the rigidity and porosity of the polymer matrix. |

| Porogen | Acetonitrile | Toluene | Chloroform | To influence monomer-template interactions and control pore structure. |

| Initiator | AIBN (Thermal) | DMPA (UV) | BPO (Thermal) | To control the polymerization kinetics and preserve weak interactions. |

EGDMA: Ethylene glycol dimethacrylate, TMPTMA: Trimethylolpropane trimethacrylate, DVB: Divinylbenzene, AIBN: Azobisisobutyronitrile, DMPA: 2,2-Dimethoxy-2-phenylacetophenone, BPO: Benzoyl peroxide.

After synthesis and removal of the template molecule, the performance of the MIP must be thoroughly evaluated. Key metrics include binding capacity, affinity, and selectivity.

Binding Analysis: Batch rebinding experiments are commonly performed by incubating the MIP particles with solutions of the target analyte at various concentrations. The amount of analyte bound to the polymer is quantified to determine the binding capacity (Q, mg/g) and the dissociation constant (Kd) , which reflects the binding affinity.

Chromatographic Evaluation: MIPs are often used as a stationary phase in High-Performance Liquid Chromatography (HPLC). The retention time of the template molecule is compared to that on a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. The imprinting factor (IF) , calculated as the ratio of the retention factor on the MIP to that on the NIP, quantifies the imprinting effect.

Selectivity Assessment: The ability of the MIP to distinguish between the template and structurally similar compounds is its most important feature. The selectivity factor (α) is determined by comparing the retention of the template to that of competing analogues. A high selectivity factor indicates that the recognition is specific to the template's unique shape and functionality.

The following table presents hypothetical but representative data for a MIP synthesized using this compound, demonstrating its potential for selective recognition.

| Analyte | Binding Capacity (Q, mg/g) | Imprinting Factor (IF) | Selectivity Factor (α) |

| Template Molecule | 25.8 | 4.5 | 1.0 |

| Analogue 1 (similar structure) | 9.2 | 1.8 | 2.5 |

| Analogue 2 (different functionality) | 4.5 | 1.2 | 5.7 |

| Unrelated Compound | 1.3 | 1.1 | 23.5 |

These evaluation steps are essential to validate the successful creation of selective binding sites and to characterize the performance of the MIP for its intended application, such as in solid-phase extraction, chemical sensing, or catalysis. nih.gov

Engineering of Smart Materials with Tunable Properties

The term "smart materials" refers to materials that can respond to external stimuli such as temperature, pH, light, or electric fields by changing their physical or chemical properties. td.org The unique chemical structure of this compound makes it an excellent building block for such materials. The combination of the isopropoxy and amide groups is analogous to the well-studied thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM), which exhibits a Lower Critical Solution Temperature (LCST) in water. td.orgnih.gov

Polymers derived from this compound can be used to fabricate smart membranes that control the passage of molecules in response to environmental changes.

Mechanism of Action: In an aqueous environment, polymers based on this monomer are expected to exhibit thermo-responsiveness. Below a certain temperature (the LCST), the polymer chains are hydrated and exist in an extended, hydrophilic state. Above the LCST, the polymer undergoes a conformational change, becoming dehydrated, compact, and hydrophobic. nih.gov This reversible swelling and collapsing behavior can be harnessed to create a "gating" mechanism in membranes.

Fabrication Techniques:

Grafting: The polymer can be grafted from or onto the surface of a porous membrane support (e.g., polypropylene, polycarbonate). td.org When the polymer chains collapse due to a temperature increase, the pores of the membrane open, increasing permeability. Conversely, when the chains swell, the pores are restricted, reducing flow.

These stimuli-responsive membranes have potential applications in controlled drug release, bioseparations, and water purification, where the separation process can be fine-tuned by simple adjustments in temperature. nih.gov

The ability to modify and control surface properties is crucial in fields ranging from biomedical devices to microelectronics. Polymers of this compound can be applied as functional coatings to impart smart, tunable properties to a variety of substrates.

Tunable Wettability: A surface coated with this polymer could switch between being hydrophilic and hydrophobic by adjusting the temperature. Below the LCST, the extended, hydrated polymer chains would render the surface hydrophilic. Above the LCST, the collapsed, hydrophobic state of the polymer would make the surface water-repellent. Such surfaces have applications in self-cleaning materials, microfluidic devices, and "lab-on-a-chip" systems.

Controlled Bio-adhesion: In biomedical applications, surfaces that can control the attachment and detachment of cells are highly desirable. A coating of a thermoresponsive polymer allows for cell culture at a temperature where the surface is conducive to cell adhesion (e.g., 37 °C, above the LCST). To harvest the cells, the temperature can be lowered, causing the polymer to swell and become hydrophilic, which prompts the gentle detachment of the cell sheet without the need for enzymatic degradation.

Protective and Anti-fouling Coatings: Amide-containing polymers often exhibit good adhesion and stability, making them suitable for protective coatings. Furthermore, the ability to switch surface properties can be exploited for anti-fouling applications, where a change in temperature could help dislodge adsorbed biomolecules or microorganisms.

The synthesis of these coatings can be achieved through various surface-initiated polymerization techniques, which allow for the growth of dense polymer "brushes" covalently attached to the substrate, ensuring a robust and durable functional layer.

Research into Supramolecular Assemblies and Self-Healing Materials

No research data is available for this compound in the context of supramolecular assemblies or self-healing materials.

Advanced Sensor Technologies and Chemo/Biosensors

There are no published studies on the use of this compound in the development of advanced sensor technologies or chemo/biosensors.

Exploration in Advanced Composite Materials and Nanocomposites

No literature exists detailing the exploration or application of this compound in the field of advanced composite materials or nanocomposites.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-Propan-2-yloxan-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

A two-step approach is typically employed: (1) Functionalization of the oxane ring precursor (e.g., 2-propan-2-yloxan-4-amine) via nucleophilic substitution or coupling reactions. (2) Acrylation using acryloyl chloride or activated esters in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine. Propargyl bromide analogs () and EDCI-mediated couplings () provide precedents for yield optimization by controlling stoichiometry, temperature (0–25°C), and reaction time (2–6 hours). Purification via flash chromatography (ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxane ring geometry, acrylamide linkage, and substituent positions. Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and vinyl C=C stretch (~1600 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:9) monitors reaction progress, as demonstrated in analogous prop-2-enamide syntheses .

Q. What solvent systems and reaction conditions favor the stability of this compound during storage?

The compound is sensitive to hydrolysis and oxidation. Storage in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under inert gas (N₂/Ar) at –20°C is recommended. Avoid prolonged exposure to light, as acrylamide derivatives are prone to photodegradation. Stability assays using HPLC-PDA (as in ) can track degradation kinetics .

Q. How does the oxane ring substituent influence the compound’s solubility and lipophilicity?

The 2-propan-2-yl group on the oxane ring enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. LogP values can be estimated computationally (e.g., using Molinspiration) or experimentally via shake-flask methods with octanol/water partitioning. Comparative studies on similar cycloalkyl-substituted amides ( ) highlight steric effects on solubility .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) using cancer or immune cell lines. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical. Analogous prop-2-enamides () show activity in inflammatory pathways, suggesting NF-κB or COX-2 as potential targets .

Advanced Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to biological targets. For example, substituent steric effects (e.g., oxane vs. cycloheptyl groups) on target affinity can be modeled, as seen in tert-butyl analogs (). Validate predictions with mutagenesis or SPR binding assays .

Q. What crystallographic refinement strategies in SHELXL improve accuracy for this compound’s crystal structure?

High-resolution X-ray data (d ~0.8 Å) should be refined with SHELXL using anisotropic displacement parameters for non-H atoms. Twin refinement (BASF parameter) may be needed if twinning is detected (common in acrylamide derivatives). Constraints for the oxane ring (e.g., DFIX for C-O bonds) enhance precision, as detailed in SHELX workflows ( ) .

Q. How do reaction kinetics differ between conventional and microwave-assisted synthesis of this compound?

Microwave irradiation reduces reaction time (e.g., from 6 hours to 30 minutes) by accelerating activation energy thresholds. Monitor reaction progress via in-line IR or Raman spectroscopy. Rate constants (k) can be derived using pseudo-first-order kinetics, as applied to similar amide couplings () .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

Standardize synthetic protocols (e.g., strict temperature/pH control) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm target engagement. Statistical tools (e.g., PCA) can identify confounding variables, as shown in studies on chloro-substituted prop-2-enamides () .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate metabolic pathways of this compound?

Synthesize labeled analogs via ¹³C-acryloyl chloride or ¹⁵N-amine precursors. Track metabolites in hepatocyte incubations using LC-MS/MS. Comparative studies with unlabeled compounds () can identify hydrolysis or oxidation pathways, critical for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.